molecular formula C19H17ClO3 B5844344 6-CHLORO-7-[(3,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

6-CHLORO-7-[(3,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B5844344
M. Wt: 328.8 g/mol
InChI Key: VUQRANZXCJNBAT-UHFFFAOYSA-N
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Description

6-Chloro-7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromenone core.

    Etherification: The methoxy group at the 7-position is introduced by reacting the intermediate with 3,5-dimethylphenol in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the chromenone core at the 4-position using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced chromenone derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced chromenone derivatives.

    Substitution: Substituted chromenone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-methyl-2H-chromen-2-one: Lacks the 7-[(3,5-dimethylphenyl)methoxy] group, resulting in different biological activities.

    7-Methoxy-4-methyl-2H-chromen-2-one: Lacks the chlorine atom at the 6-position, affecting its reactivity and interactions with biological targets.

    4-Methyl-2H-chromen-2-one: Lacks both the chlorine atom and the 7-[(3,5-dimethylphenyl)methoxy] group, leading to distinct properties.

Uniqueness

6-Chloro-7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2H-chromen-2-one is unique due to the presence of both the chlorine atom and the 7-[(3,5-dimethylphenyl)methoxy] group, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-chloro-7-[(3,5-dimethylphenyl)methoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO3/c1-11-4-12(2)6-14(5-11)10-22-18-9-17-15(8-16(18)20)13(3)7-19(21)23-17/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQRANZXCJNBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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